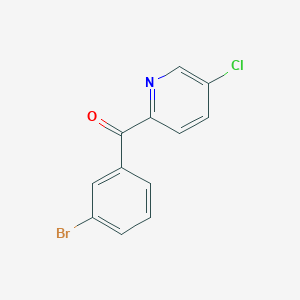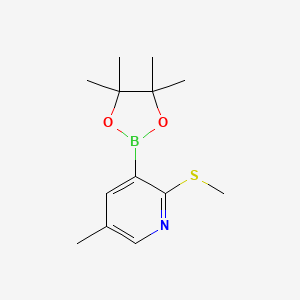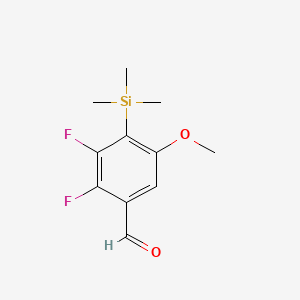
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C11H14F2O2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms, a methoxy group, and a trimethylsilyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde typically involves the introduction of the fluorine, methoxy, and trimethylsilyl groups onto a benzaldehyde core. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The trimethylsilyl group is often introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms and the methoxy group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid.
Reduction: 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It can also serve as a probe to investigate the interactions of fluorinated compounds with biological systems.
Industry: Used in the synthesis of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism of action of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde depends on the specific reactions it undergoes. In general, the presence of electron-withdrawing fluorine atoms and the electron-donating methoxy group can influence the reactivity of the aldehyde group. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The compound’s interactions with molecular targets and pathways are determined by its structural features and the nature of the substituents.
相似化合物的比较
Similar Compounds
2,3-Difluoro-5-methoxybenzaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,3-Difluoro-4-(trimethylsilyl)benzaldehyde: Lacks the methoxy group, which can affect its electronic properties and reactivity.
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene: A thiophene derivative with similar fluorine and trimethylsilyl substitutions but different core structure.
Uniqueness
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzaldehyde is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for fine-tuning of its reactivity and interactions in various chemical and biological contexts.
属性
分子式 |
C11H14F2O2Si |
|---|---|
分子量 |
244.31 g/mol |
IUPAC 名称 |
2,3-difluoro-5-methoxy-4-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C11H14F2O2Si/c1-15-8-5-7(6-14)9(12)10(13)11(8)16(2,3)4/h5-6H,1-4H3 |
InChI 键 |
DSOQMNKZYGSRCN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1)C=O)F)F)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





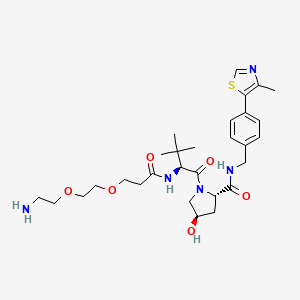
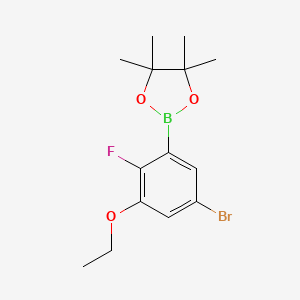
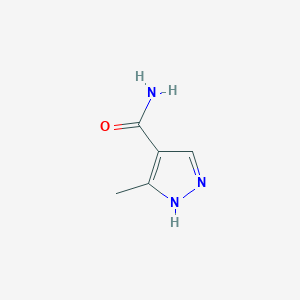
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)

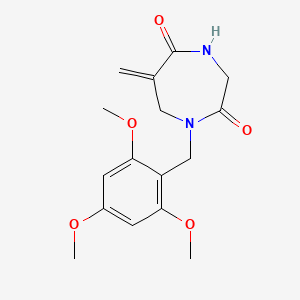
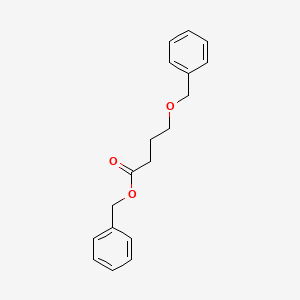
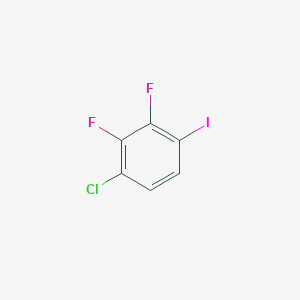
![1-[2,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B14031346.png)
